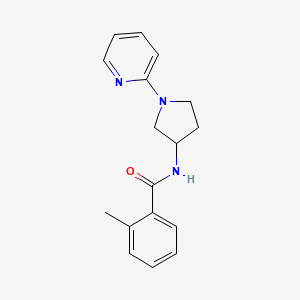

2-methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide” is a chemical compound. Its formula is C10H14N2 . It is also known by other names such as α-Nicotine, α-Pyridyl-α-methylpyrrolidine, 2-Nicotine, o-Nicotine, and Nicotine .

Synthesis Analysis

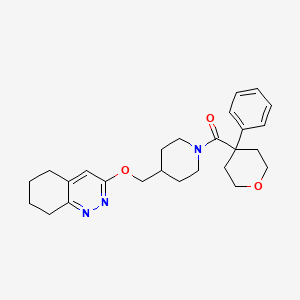

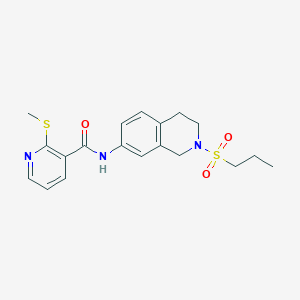

The synthesis of this compound has been reported in several studies . For instance, it was synthesized as a yellow solid with a yield of 57% and a melting point of 213–215 °C .Molecular Structure Analysis

The molecular structure of “2-methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide” can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Chemical Reactions Analysis

The chemical reactions involving “2-methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide” have been studied . For example, N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide” include a molecular weight of 162.2316 . The compound is a yellow solid with a melting point of 213–215 °C .Aplicaciones Científicas De Investigación

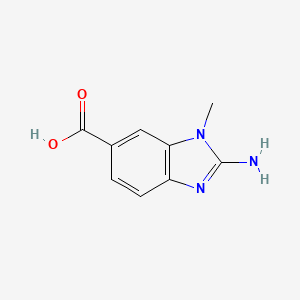

- Activity : Several compounds from this series exhibited significant anti-tubercular activity against Mycobacterium tuberculosis H37Ra, with IC50 values ranging from 1.35 to 2.18 μM .

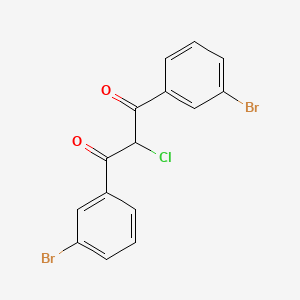

- Example : In one study, it was employed for the synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines .

- Outcome : This mild protocol allows efficient production of N-(pyridin-2-yl)amide derivatives, demonstrating good functional group tolerance .

Anti-Tubercular Activity

Chemodivergent Synthesis

Electro-Oxidative Method

Inhibition of VEGFR-2 and PDGF-β

Direcciones Futuras

The future directions for the study of “2-methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide” could involve further development of the compound for potential therapeutic applications . For instance, novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .

Mecanismo De Acción

Target of Action

Similar compounds have shown significant activity againstMycobacterium tuberculosis H37Ra , suggesting potential anti-tubercular activity .

Mode of Action

It’s likely that it interacts with its targets, leading to changes that inhibit the growth or function of the target organism or cells .

Biochemical Pathways

Similar compounds have been shown to exhibit anti-tubercular activity, suggesting that they may affect pathways related to the growth and proliferation of mycobacterium tuberculosis .

Pharmacokinetics

The molecular weight of the compound is 162.2316 , which could influence its bioavailability and pharmacokinetics.

Result of Action

Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra , suggesting that they may inhibit the growth or function of these bacteria.

Propiedades

IUPAC Name |

2-methyl-N-(1-pyridin-2-ylpyrrolidin-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O/c1-13-6-2-3-7-15(13)17(21)19-14-9-11-20(12-14)16-8-4-5-10-18-16/h2-8,10,14H,9,11-12H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTAZCFHJUOXMQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2CCN(C2)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B3011318.png)

![N,4-diisobutyl-1,5-dioxo-2-(2-oxo-2-(o-tolylamino)ethyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3011321.png)

![3-(chlorosulfonyl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid](/img/structure/B3011332.png)

![5-Chloro-4-piperazin-1-yl-7H-pyrrolo[2,3-d]pyrimidine;dihydrochloride](/img/structure/B3011337.png)